Introduction: Situating a Novel Building Block within a Privileged Scaffold
Introduction: Situating a Novel Building Block within a Privileged Scaffold
An In-depth Technical Guide to 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one (CAS 1029696-37-4)
5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one, also known as 5-bromo-3,3-dimethylphthalide, is a halogenated derivative belonging to the isobenzofuranone chemical class. The core isobenzofuranone structure, which consists of a benzene ring fused to a γ-lactone ring, is a "privileged scaffold" in medicinal chemistry. This framework is prevalent in numerous natural products and synthetic molecules exhibiting a wide spectrum of biological activities, including antioxidant, antifungal, anti-platelet, and antiproliferative properties.[1][2][3][4]
While specific research on the title compound (CAS 1029696-37-4) is not extensively published, its structural features—namely the reactive aryl bromide and the gem-dimethyl group at the C3 position—position it as a valuable and intriguing building block for drug discovery and chemical biology. The bromine atom serves as a versatile synthetic handle for diversification through cross-coupling reactions, while the gem-dimethyl group imparts steric bulk and increased lipophilicity, which can significantly influence pharmacokinetic properties and binding interactions.
This guide provides a comprehensive technical overview of 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one, grounded in the established chemistry of the phthalide class. We will explore its physicochemical properties, propose logical synthetic strategies, analyze its potential reactivity for library generation, and predict its key spectroscopic features to support researchers in its application.
Physicochemical & Structural Data
A clear understanding of a compound's fundamental properties is the starting point for any research endeavor. The key identifiers and calculated properties for 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one are summarized below.
Table 1: Core Properties and Identifiers
| Property | Value | Source |
| CAS Number | 1029696-37-4 | |
| Molecular Formula | C₁₀H₉BrO₂ | |
| Molecular Weight | 241.08 g/mol | |
| Synonyms | 5-bromo-3,3-dimethyl-2-benzofuran-1(3H)-one | |
| InChI | 1S/C10H9BrO2/c1-10(2)8-5-6(11)3-4-7(8)9(12)13-10/h3-5H,1-2H3 | |
| InChIKey | JYFGZJHNKDPESK-UHFFFAOYSA-N | |
| Purity (Typical) | ≥97% |
Synthetic Strategy and Methodologies
Proposed Synthetic Workflow: A Multi-Step Approach
The most plausible route begins with a readily available starting material and proceeds through the key intermediate, 5-bromophthalide.
Protocol Detail: Synthesis of Key Intermediate 5-Bromophthalide
This protocol is adapted from established industrial syntheses that utilize a Sandmeyer-type reaction.[5][6][7]
Step 1: Nitration of Phthalic Imide
-
Carefully add Phthalic Imide to a mixture of fuming nitric acid and sulfuric acid at a controlled temperature (typically below 10°C).
-
Allow the reaction to proceed until TLC or HPLC analysis indicates complete consumption of the starting material.
-
Pour the reaction mixture over ice and filter the resulting precipitate to isolate 4-Nitrophthalimide.
Step 2: Reduction of the Nitro Group
-
Suspend 4-Nitrophthalimide in an appropriate solvent (e.g., water with a base).
-
Add a reducing agent, such as zinc powder in sodium hydroxide solution, in portions while maintaining a low temperature.[5]
-
After the reaction is complete, filter the mixture and acidify the filtrate to precipitate 5-Aminophthalide.
Step 3: Diazotization and Bromination (Sandmeyer Reaction)
-
Dissolve 5-Aminophthalide in hydrobromic acid and cool the solution to 0-5°C.
-
Add a solution of sodium nitrite dropwise to form the diazonium salt.
-
In a separate vessel, prepare a hot solution (70-75°C) of cuprous bromide in hydrobromic acid.[6]
-
Slowly add the diazonium salt solution to the hot cuprous bromide solution. Effervescence (N₂ gas) will be observed.
-
Maintain the temperature for a period (e.g., 2 hours) to ensure the reaction goes to completion.[6]
-
Cool the mixture, filter the crude product, wash thoroughly with water, and dry to obtain 5-Bromophthalide.
Step 4: Gem-Dimethylation at C3 (Conceptual)
-
Causality: The protons at the C3 position of 5-bromophthalide are acidic due to their proximity to the carbonyl group. A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is required to deprotonate this position to form a carbanion.
-
Dissolve 5-Bromophthalide in a dry, aprotic solvent (e.g., THF) under an inert atmosphere (Argon or Nitrogen) and cool to -78°C.
-
Slowly add a solution of LDA (approx. 2.2 equivalents) to the mixture.
-
After stirring for a period to ensure complete deprotonation, add an excess of methyl iodide (a methylating agent).
-
Allow the reaction to slowly warm to room temperature and proceed until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and perform a standard aqueous workup followed by purification (e.g., column chromatography) to isolate the target compound.
Reactivity and Application in Drug Discovery
The true value of 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one lies in its potential as a versatile intermediate for creating novel compound libraries. Its reactivity is dominated by the aryl bromide functionality.
Core Reactions for Derivatization
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Palladium-Catalyzed Cross-Coupling: The C-Br bond is an ideal site for forming new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern medicinal chemistry.[8]
-
Suzuki Coupling: Reaction with various aryl or heteroaryl boronic acids can introduce diverse aromatic systems. This is critical for modulating properties like solubility, protein binding, and cell permeability.
-
Sonogashira Coupling: Coupling with terminal alkynes provides access to rigid, linear extensions of the core structure, useful for probing deep binding pockets in target proteins.
-
Buchwald-Hartwig Amination: Introduction of primary or secondary amines can install key hydrogen bond donors/acceptors, often essential for target engagement.
-
-
Lactone Ring-Opening: The lactone is susceptible to nucleophilic attack. Reaction with amines, for example, would yield the corresponding amides, transforming the scaffold into a different class of compounds while retaining the core brominated aromatic ring for further functionalization.
Given the emerging interest in isobenzofuranone derivatives as neuroprotective agents via inhibition of the TREK-1 potassium channel, this compound represents a starting point for developing novel therapeutics for conditions like ischemic stroke.[9][10]
Predicted Spectroscopic Data
For researchers synthesizing or using this compound, spectroscopic confirmation is critical. Based on its structure and data from analogous phthalides, the following spectral characteristics are predicted.[1][2]
Table 2: Predicted Spectroscopic Characterization
| Technique | Predicted Features | Rationale |
| ¹H NMR | δ ~7.5-7.8 ppm (m, 3H, Ar-H)δ ~1.6 ppm (s, 6H, -C(CH₃)₂) | The three aromatic protons will appear in the typical downfield region. The six protons of the two methyl groups will be equivalent and appear as a sharp singlet further upfield. |
| ¹³C NMR | δ ~170 ppm (C=O)δ ~120-150 ppm (Ar-C)δ ~90 ppm (-O-C (CH₃)₂)δ ~25 ppm (-C(C H₃)₂) | The lactone carbonyl carbon is highly deshielded. The aromatic carbons will appear in their characteristic region, with the carbon attached to the bromine showing a distinct chemical shift. The quaternary C3 carbon will be significantly downfield due to the attached oxygen. The methyl carbons will be upfield. |
| FT-IR | ~1760 cm⁻¹ (strong, sharp) | This strong absorption is characteristic of the C=O stretch in a five-membered lactone (γ-lactone). |
Safety and Handling
According to supplier safety data, 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one is classified as a warning-level hazard.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be used. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one (CAS 1029696-37-4) is a strategically designed chemical building block. While direct biological data on this specific molecule is sparse, its structure is rooted in the pharmacologically significant isobenzofuranone family. The combination of a reactive aryl bromide handle and a lipophilic gem-dimethyl group makes it an ideal substrate for the synthesis of compound libraries targeting a range of biological endpoints, from oncology to neuroprotection. The synthetic and analytical framework provided in this guide offers researchers a solid foundation for incorporating this promising intermediate into their drug discovery and development programs.
References
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Silva, M. et al. (2013). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules, 18(2), 1881-1897. Available from: [Link]
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Yathirajan, H. S. et al. (2005). 5-Bromo-3H-isobenzofuran-1-one (5-bromophthalide). Acta Crystallographica Section E: Structure Reports Online, 61(2), o345-o346. Available from: [Link]
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Silva, M. et al. (2025). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. ResearchGate. Available from: [Link]
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ResearchGate. 5-Bromo-3 H -isobenzofuran-1-one (5-bromophthalide). Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Significance of Benzofuran Derivatives in Modern Pharmaceutical Development. Available from: [Link]
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PubMed - NIH. (2025). Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects. Available from: [Link]
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ACS Figshare. (2025). Discovery of Isobenzofuran-1(3H)‑one Derivatives as Selective TREK‑1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects. Available from: [Link]
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